molecular formula C13H16N2O3S2 B2570561 Ethyl 2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetate CAS No. 59898-78-1

Ethyl 2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetate

Cat. No. B2570561
CAS RN: 59898-78-1
M. Wt: 312.4
InChI Key: BHRFJPASPWSNNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetate, also known as ETT, is a synthetic compound that has been studied for its potential use in scientific research.

Scientific Research Applications

Antifolate and Antitumor Agents

The synthesis of classical and nonclassical antifolates based on pyrrolo[2,3-d]pyrimidine structures has been explored for their potential as dihydrofolate reductase (DHFR) inhibitors and antitumor agents. These compounds have shown promising results in inhibiting the growth of tumor cells and could serve as potent therapeutic agents against cancer and infections in immunocompromised patients (Gangjee et al., 2007).

Antiallergic Activity

The development of novel 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylic acid derivatives has been investigated for their antiallergenic activity. These compounds have shown efficacy in oral activity tests, such as the rat passive cutaneous anaphylaxis (PCA) test, indicating their potential as antiallergy agents (Temple et al., 1979).

Antibacterial Agents

Research has been conducted on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, suitable for use as antibacterial agents. Several of these compounds have demonstrated high antibacterial activity, highlighting their potential in developing new treatments for bacterial infections (Azab et al., 2013).

Structural and Reaction Studies

Studies on the structure and reactions of thiazolino[3,2‐a]pyrimidine carbinolamine have provided insights into the synthetic pathways and structural characteristics of related compounds. These findings are crucial for understanding the chemical behavior and potential applications of these compounds in medicinal chemistry (Campaigne et al., 1981).

Glutaminase Inhibitors

Research into the design, synthesis, and pharmacological evaluation of analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) as glutaminase inhibitors has shown promising results. These inhibitors have potential therapeutic applications in cancer treatment by targeting glutaminase, a key enzyme in cancer cell metabolism (Shukla et al., 2012).

properties

IUPAC Name

ethyl 2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S2/c1-5-18-9(16)6-19-13-14-11-10(12(17)15(13)4)7(2)8(3)20-11/h5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRFJPASPWSNNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=C(C(=C(S2)C)C)C(=O)N1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.